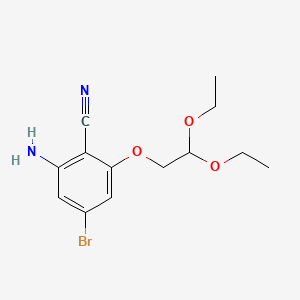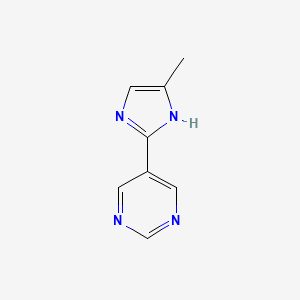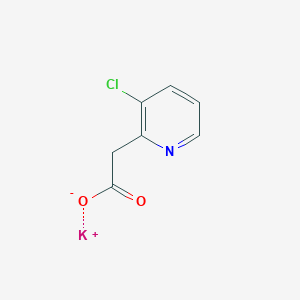![molecular formula C13H8Br2N2 B13665758 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)
8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine atoms in the structure enhances its reactivity and potential for various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 2-bromobenzaldehyde, followed by cyclization and bromination reactions. Common reagents used in these reactions include bromine, acetic acid, and various catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes
Mécanisme D'action
The mechanism of action of 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the bromine atoms.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but with a phenyl group instead of a bromophenyl group.
8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine: A chlorinated analogue with similar reactivity and applications
Uniqueness: The presence of bromine atoms in 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic chemistry and pharmaceutical research, offering unique properties compared to its analogues .
Propriétés
Formule moléculaire |
C13H8Br2N2 |
|---|---|
Poids moléculaire |
352.02 g/mol |
Nom IUPAC |
8-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Br2N2/c14-10-5-2-1-4-9(10)12-8-17-7-3-6-11(15)13(17)16-12/h1-8H |
Clé InChI |
FQDHYIFFGCWOPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)

![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)




![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)


![6,8-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B13665739.png)

![Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665741.png)
